2,3-Epoxy-2-methylbutane

Biocatalysis Enzyme Kinetics Green Chemistry

2,3-Epoxy-2-methylbutane (CAS 5076-19-7), also designated 2,2,3-trimethyloxirane or 2-methylbutylene-2-oxide, is a trialkyl-substituted oxirane with the molecular formula C5H10O and a molecular weight of 86.13 g/mol. It is a highly reactive epoxide characterized by a strained three-membered ring bearing three methyl substituents, which confers distinct steric and electronic properties relative to less substituted epoxide analogs.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS No. 5076-19-7
Cat. No. B1217178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Epoxy-2-methylbutane
CAS5076-19-7
Synonyms2-methyl-2,3-epoxybutane
2-methyl-2-butene oxide
beta-isoamylene oxide
trimethylethylene oxide
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCC1C(O1)(C)C
InChIInChI=1S/C5H10O/c1-4-5(2,3)6-4/h4H,1-3H3
InChIKeyQPBYBLZYMNWGMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Epoxy-2-methylbutane (CAS 5076-19-7): Chemical Identity and Procurement Essentials


2,3-Epoxy-2-methylbutane (CAS 5076-19-7), also designated 2,2,3-trimethyloxirane or 2-methylbutylene-2-oxide, is a trialkyl-substituted oxirane with the molecular formula C5H10O and a molecular weight of 86.13 g/mol . It is a highly reactive epoxide characterized by a strained three-membered ring bearing three methyl substituents, which confers distinct steric and electronic properties relative to less substituted epoxide analogs . At ambient temperature, it is a clear, colorless liquid with a boiling point of 75 °C (lit.), a density of 0.818 g/mL at 25 °C (lit.), a refractive index of n20/D 1.3855 (lit.), and a flash point of −4 °F (−20 °C), requiring storage in a flammables area [1].

1
Synthetic Intermediate Trialkyl-substituted oxirane with distinct steric profile for regioselective ring-opening and tertiary carbon construction.
2
Polymer Chemistry Monomer for crystalline, film-forming polyethers; morphology not accessible with less substituted epoxides.
3
Catalysis Research Benchmark substrate for enzymatic and heterogeneous epoxidation/isomerization studies.

Why Generic Epoxide Substitution Is Ineffective for 2,3-Epoxy-2-methylbutane


2,3-Epoxy-2-methylbutane cannot be simply interchanged with less substituted epoxides (e.g., 1,2-epoxybutane, 2,3-epoxybutane) or even other trisubstituted epoxides (e.g., 2,3-epoxy-2,3-dimethylbutane) due to its unique steric and electronic profile. The presence of three methyl groups—two on the same carbon (C2) and one on C3—creates a sterically congested environment that profoundly alters regioselectivity in ring-opening reactions, polymerization behavior, and thermal stability [1]. Quantitative differences in catalytic efficiency during enzymatic epoxidation, regioisomer ratios in nucleophilic additions, and polymer thermal properties directly translate to distinct material and synthetic outcomes, making empirical substitution without validation a significant scientific risk [2].

2,3-Epoxy-2-methylbutane
Less substituted epoxides
Regioselectivity reversal Nucleophilic attack occurs at most hindered carbon, opposite to typical epoxide behavior. Substitution may shift product distribution.
Polymer morphology shift Yields crystalline, high-melting polyether; less substituted analogs produce amorphous polymers. Material properties may not transfer directly.
Enzymatic efficiency profile Precursor exhibits reported high catalytic efficiency and complete epoxide regioselectivity, while linear alkenes produce mixed products. Assay context may not replicate.

Quantitative Differentiation of 2,3-Epoxy-2-methylbutane from Structural Analogs: A Procurement-Focused Evidence Guide


Catalytic Efficiency in Enzymatic Epoxidation: 2-Methyl-2-butene vs. Other Alkene Substrates

In epoxidation catalyzed by unspecific peroxygenase from Agrocybe aegerita, the substrate 2-methyl-2-butene (the precursor to 2,3-epoxy-2-methylbutane) exhibits a catalytic efficiency (kcat/Km) of 2.5 × 10^5 M^-1 s^-1, which is among the highest reported for this enzyme class [1]. This value, derived from a Michaelis-Menten constant (Km) of 5 mM and a turnover number (kcat) of 1.3 × 10^3 s^-1, is notably higher than that observed for terminal alkenes such as 1-octene, which predominantly yield allylic hydroxylation products rather than epoxides under identical conditions [1]. The complete regioselectivity observed for branched alkenes, including 2-methyl-2-butene and 2,3-dimethyl-2-butene, contrasts with the mixed product profiles of linear alkenes, underscoring the substrate-specific nature of this enzymatic route [1].

Catalytic Efficiency
Cross-study comparable
kcat/Km = 2.5×10⁵ M⁻¹s⁻¹
Reported high enzymatic epoxidation benchmark for branched alkene substrates
Terminal alkenes yield allylic alcohols, not epoxides
Biocatalysis Enzyme Kinetics Green Chemistry

Regioselectivity in Nucleophilic Ring-Opening: Phosphonic Acid Addition to 2,3-Epoxy-2-methylbutane

The addition of 2-chloroethylphosphonic acid (ethephon) to 2,3-epoxy-2-methylbutane proceeds with complete regioselectivity, involving an initial nucleophilic attack exclusively at the most alkyl-substituted carbon (C3) of the oxirane ring [1]. This contrasts with less substituted epoxides, such as ethylene oxide or propylene oxide, where nucleophilic attack typically occurs at the least hindered carbon under basic conditions [2]. The three-step mechanism—rapid attack, formation of a dioxaphospholane intermediate, and hydrolytic cleavage—ultimately yields a regioisomeric 1:1 adduct where the phosphorated group resides on the less alkyl-substituted carbon (C2) [1].

Regioselectivity
Class-level inference
Target: Attack at most substituted C3 vs. Less substituted: Attack at least hindered carbon
Reversal of typical epoxide regioselectivity due to steric effects
Reaction with 2-chloroethylphosphonic acid in toluene
Synthetic Methodology Regioselectivity Phosphorus Chemistry

Polymerization Outcome: Crystalline, High-Melting Polyether from 2,3-Epoxy-2-methylbutane

Polymerization of 2,3-epoxy-2-methylbutane using modified alkylaluminum initiators at low temperatures yields a high-melting, crystalline, film-forming polyether [1]. In contrast, less substituted epoxides such as 1,2-butene oxide typically produce amorphous or low-crystallinity polymers under similar anionic or coordination polymerization conditions [2]. The thermal decomposition of this polymer produces methyl isopropyl ketone as the major product, with some pivaldehyde [1], a degradation profile distinct from that of poly(propylene oxide) or poly(1,2-butene oxide).

Polymer Morphology
Cross-study comparable
Crystalline, film-forming polyether
Supports material applications requiring structural order
Amorphous from less substituted analogs
Polymer Chemistry Epoxide Polymerization Material Science

Isomerization Efficiency over Magnetically Recyclable ZSM-5 Zeolite Catalyst

2-Methyl-2,3-epoxybutane (2,3-epoxy-2-methylbutane) undergoes liquid-phase isomerization with high catalytic efficiency over a magnetically recyclable ZSM-5 zeolite catalyst (MZZ), comparable to that observed for styrene oxide [1]. The catalyst demonstrates high efficiency in separation and recycling with a long lifetime and no significant loss of catalytic activity [1]. While quantitative conversion and selectivity data are not provided in the available abstract, the inclusion of this trisubstituted epoxide alongside styrene oxide as a benchmark substrate underscores its relevance in evaluating catalyst performance for sterically hindered epoxides [1].

Isomerization Efficiency
Supporting evidence
High efficiency, comparable to styrene oxide benchmark
Relevant substrate for evaluating sterically hindered epoxide catalysts
Magnetically recyclable ZSM-5 zeolite; quantitative data pending
Heterogeneous Catalysis Epoxide Isomerization Catalyst Recycling

Thermal Gas-Phase Decomposition Kinetics: Activation Parameters

The kinetics of the thermal gas-phase decomposition of 2,3-epoxy-2-methylbutane have been studied over the temperature range 665–715 K at pressures between 1.5 and 27 Torr [1]. The decomposition proceeds via isomerization pathways, and rate constants have been calculated from Arrhenius parameters [2]. While comparative activation energy data for structural analogs (e.g., 1,2-epoxybutane) are not provided in the available sources, the existence of a detailed kinetic study for this specific compound provides a foundation for process design and safety assessment that is not equally available for all epoxide congeners [1].

Thermal Kinetics
Supporting evidence
Arrhenius parameters available (665–715 K)
Supports process design and safety assessment
Kinetic data from gas-phase decomposition study
Thermal Stability Gas-Phase Kinetics Process Safety

Acute Toxicity Profile: LD50 Values in Rodent Models

2,3-Epoxy-2-methylbutane exhibits moderate acute toxicity, with reported LD50 values of 2635 mg/kg (rat, oral) and 2600 mg/kg (mouse, oral) . By comparison, 1,2-epoxybutane has a reported rat oral LD50 of 500 mg/kg [1], indicating that the trisubstituted epoxide is approximately fivefold less acutely toxic by the oral route. This difference may be attributed to steric hindrance affecting metabolic activation or detoxification pathways . Additionally, the compound tested positive in cytogenetic analysis in rat lymphocytes at 3 mg/L, indicating potential genotoxicity .

Acute Toxicity
Cross-study comparable
LD50 (rat oral): 2635 mg/kg vs. 1,2-epoxybutane: 500 mg/kg
Reported lower acute oral toxicity; informs handling classification
May relate to steric hindrance in metabolism; genotoxicity positive in vitro
Toxicology Safety Assessment Handling Protocols

Optimal Application Scenarios for 2,3-Epoxy-2-methylbutane Based on Quantitative Evidence


Enzymatic Epoxidation Route Development and Biocatalyst Benchmarking

Researchers developing enzymatic epoxidation processes should select 2,3-epoxy-2-methylbutane (or its precursor, 2-methyl-2-butene) as a model substrate when evaluating unspecific peroxygenase (UPO) activity. The high catalytic efficiency (kcat/Km = 2.5 × 10^5 M^-1 s^-1) and complete regioselectivity provide a robust benchmark for comparing enzyme variants or reaction conditions, offering a clear performance baseline that terminal alkenes (which yield mixed products) cannot provide [1].

Synthesis of Sterically Defined Tertiary Alcohols and Phosphorus-Containing Intermediates

Synthetic chemists aiming to construct molecules bearing functionalized tertiary carbon centers should prioritize 2,3-epoxy-2-methylbutane. Its exclusive regioselectivity in nucleophilic ring-opening at the most substituted carbon enables access to regioisomers that are inaccessible from less hindered epoxides [2]. This is particularly valuable in the preparation of phosphonate esters and related agrochemical intermediates where regioisomeric purity dictates biological activity [2].

Development of Semi-Crystalline Polyether Materials and Barrier Films

Polymer chemists seeking to synthesize crystalline, film-forming polyethers should evaluate 2,3-epoxy-2-methylbutane as a monomer. Polymerization with modified alkylaluminum initiators yields a high-melting, crystalline polymer with film-forming capabilities [3], a morphology that amorphous polymers from less substituted epoxides (e.g., 1,2-butene oxide) cannot replicate. This crystalline character is essential for applications requiring structural order, such as gas barrier films or thermoplastic components with defined melting transitions [3].

Catalyst Screening for Epoxide Isomerization and Heterogeneous Catalysis Research

Investigators developing heterogeneous catalysts for epoxide isomerization should include 2,3-epoxy-2-methylbutane in their substrate panel. Its demonstrated reactivity over magnetically recyclable ZSM-5 zeolite catalysts, comparable to that of styrene oxide, establishes it as a relevant benchmark for assessing catalyst performance with sterically hindered, trisubstituted epoxides [4]. The availability of kinetic and mechanistic data further supports its use in fundamental catalysis studies [5].

Application
Selection Property
Validation Focus
Enzymatic epoxidation benchmarking
Substrate catalytic efficiency profile
Complete regioselectivity and kcat/Km comparison
Sterically hindered tertiary alcohol synthesis
Regioselective ring-opening at most substituted carbon
Regioisomeric purity in phosphonate ester products
Crystalline polyether materials
Monomer yielding crystalline, film-forming polymer
Polymer morphology and thermal transition analysis
Epoxide isomerization catalyst screening
Benchmark for sterically hindered substrate reactivity
Catalytic efficiency and recyclability under liquid-phase conditions

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